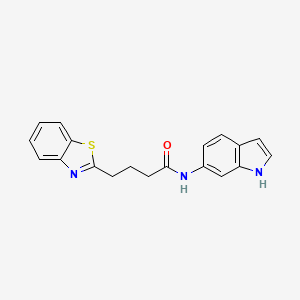

4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide

Description

4-(1,3-Benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide is a synthetic small molecule characterized by a benzothiazole core linked via a butanamide chain to a 1H-indol-6-yl group. The indole moiety, a privileged scaffold in drug discovery, enhances binding affinity to biological targets such as kinases and receptors .

Properties

Molecular Formula |

C19H17N3OS |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide |

InChI |

InChI=1S/C19H17N3OS/c23-18(21-14-9-8-13-10-11-20-16(13)12-14)6-3-7-19-22-15-4-1-2-5-17(15)24-19/h1-2,4-5,8-12,20H,3,6-7H2,(H,21,23) |

InChI Key |

SOTCSEORUUNFAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Biological Activity

4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide is , with a molecular weight of 270.35 g/mol. The compound features a benzothiazole ring system linked to an indole moiety through a butanamide functional group.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of benzothiazole derivatives, including 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide. In vitro assays demonstrated that this compound significantly inhibits the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. For instance, a study showed that related compounds with similar structures effectively reduced mRNA levels of these cytokines in cultured cells without inducing hepatotoxicity .

Table 1: Inhibitory Effects on Cytokine Expression

| Compound | Cytokine Inhibition | Concentration (µM) | Reference |

|---|---|---|---|

| 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide | IL-1β, TNF-α | 10 | |

| Related Compound A | IL-6 | 50 | |

| Related Compound B | IL-1β, IL-6 | 25 |

Cytotoxicity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 18 | Apoptosis and necrosis |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study, subjects treated with derivatives similar to 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide showed marked reductions in inflammatory markers compared to the control group. This suggests a promising avenue for therapeutic applications in chronic inflammatory diseases.

Case Study 2: Cancer Treatment

Another study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents. The results indicated enhanced cytotoxic effects when used in conjunction with doxorubicin in breast cancer models, suggesting potential for combination therapy strategies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and indole derivatives exhibit significant anticancer properties. The structural characteristics of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that benzothiazole derivatives can inhibit specific cancer cell lines, showcasing their potential as anticancer agents. The incorporation of indole enhances the bioactivity of these compounds, making them suitable candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. The benzothiazole scaffold is known for its antimicrobial properties, which are enhanced when combined with indole derivatives.

Case Study:

In vitro studies have indicated that related compounds exhibit significant antibacterial activity against Staphylococcus aureus, suggesting that 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide could be effective in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory mediators and enzymes involved in inflammatory pathways.

Mechanism of Action:

Research suggests that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism positions 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide as a candidate for developing anti-inflammatory drugs.

Synthesis and Characterization

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide involves multi-step processes that include the formation of intermediates through reactions involving benzothiazole derivatives and indole-based compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Compound A | Anticancer | Induces apoptosis in cancer cell lines |

| Compound B | Antibacterial | Effective against Staphylococcus aureus |

| Compound C | Anti-inflammatory | Inhibits COX enzymes with IC50 values indicating potency |

Comparison with Similar Compounds

CPIPC-1: Piperazine-Carboxamide Derivatives

The compound 4-(5-chloropyridin-2-yl)-N-(1H-indol-6-yl)piperazine-1-carboxamide (CPIPC-1) shares the 1H-indol-6-yl group with the target molecule but replaces the benzothiazole-butanamide moiety with a piperazine-carboxamide scaffold .

- Key Differences :

- Core Structure : CPIPC-1 uses a piperazine ring, which enhances solubility and hydrogen-bonding capacity, whereas the benzothiazole in the target compound may improve lipophilicity and π-π stacking interactions.

- Biological Implications : CPIPC-1 was designed as a TRPV1 agonist, highlighting the role of the indole group in receptor targeting. The absence of a benzothiazole in CPIPC-1 suggests divergent mechanistic pathways.

Triazole-Benzothiazole Hybrids

Patel et al. synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles, where substituents on the benzothiazole (e.g., 6-fluoro, 6-methyl) significantly influenced antibacterial activity .

- Activity Profile: Patel’s 6-nitro-substituted analogue showed antitubercular activity, suggesting that electron-withdrawing groups on benzothiazole could enhance efficacy against Mycobacterium tuberculosis.

Sulfanyl-Linked Benzothiazole-Thiazol Butanamide

4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide (CAS: 756867-67-1) replaces the indole with a thiazole and introduces a sulfanyl bridge between benzothiazole and butanamide .

- Key Contrasts :

- Linker Chemistry : The sulfanyl group may increase metabolic stability but reduce conformational flexibility compared to the direct linkage in the target compound.

- Heterocycle Pairing : Thiazole vs. indole alters electronic properties; indole’s larger aromatic surface may improve binding to hydrophobic pockets.

Physicochemical and Pharmacokinetic Properties

Analysis :

- The absence of polar groups (e.g., piperazine in CPIPC-1) may reduce aqueous solubility compared to analogues.

Q & A

Basic: What are the key steps for synthesizing 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling benzothiazole and indole moieties via a butanamide linker. A standard protocol includes:

Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .

Indole functionalization : Bromination or nitration at the 6-position of indole, followed by amidation.

Amide bond formation : Use of coupling agents like EDCI/HOBt in DMF to link the benzothiazole and indole units.

Purity Optimization :

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol/DCM).

- Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity via -NMR and HRMS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, benzothiazole aromatic protons at δ 7–8.5 ppm) .

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and benzothiazole C=N absorption (~1600 cm) .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π–π stacking in crystal lattices) .

- Mass Spectrometry : HRMS or FAB-MS verifies molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods guide the optimization of reaction conditions for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in benzothiazole-indole coupling .

- Reaction Path Search : Algorithms like GRRM explore potential pathways, identifying energy barriers and optimal solvents (e.g., DMF vs. THF) .

- Machine Learning : Train models on reaction yield datasets to predict ideal temperatures, catalysts (e.g., Pd/C vs. CuI), and stoichiometry .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). A systematic approach includes:

Dose-Response Curves : Test across 5–6 log concentrations (e.g., 1 nM–100 µM) in triplicate.

Orthogonal Assays : Compare results from apoptosis assays (Annexin V), cytotoxicity (MTT), and target-specific assays (e.g., kinase inhibition).

Structural Analogues : Synthesize derivatives with modified substituents (e.g., halogenation at indole C5) to isolate SAR trends .

Meta-Analysis : Use tools like RevMan to statistically integrate disparate datasets, adjusting for publication bias .

Advanced: What strategies improve the compound’s stability in biological assays?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., 5% DMSO in PBS) or nanoformulation (liposomes) to prevent aggregation .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., amide hydrolysis). Introduce steric hindrance (e.g., methyl groups) or fluorination to block degradation .

- Light Sensitivity : Store solutions in amber vials and avoid prolonged UV exposure during handling .

Basic: What are the primary biological targets investigated for this compound?

Methodological Answer:

- Kinase Inhibition : Screened against tyrosine kinases (e.g., EGFR, VEGFR) due to benzothiazole’s ATP-binding affinity .

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging indole’s membrane-disruptive properties .

- Anticancer Potential : Evaluated in vitro using apoptosis markers (caspase-3/7 activation) and in vivo xenograft models .

Advanced: How can factorial design optimize the synthesis protocol for scalability?

Methodological Answer:

Apply a 2 factorial design to assess variables:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Loading | 5 mol% | 15 mol% |

| Reaction Time | 12 h | 24 h |

Outcome Metrics : Yield, purity, and energy efficiency. Analyze via ANOVA to identify significant interactions (e.g., temperature × catalyst loading) . For scalability, prioritize factors with Pareto chart significance and validate in pilot reactors (1–5 L) .

Advanced: What analytical techniques best resolve structural ambiguities in derivatives?

Methodological Answer:

- NOESY NMR : Detects spatial proximity between indole H7 and benzothiazole H4 to confirm regiochemistry .

- X-ray Powder Diffraction : Distinguishes polymorphs (e.g., Form I vs. Form II) impacting solubility .

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds) under stress conditions .

Basic: How is the compound’s logP calculated, and what are its implications for druglikeness?

Methodological Answer:

- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification .

- Computational logP : Use tools like MarvinSketch (ChemAxon) or Molinspiration.

Implications : Optimal logP (2–3) ensures membrane permeability. High logP (>5) may indicate poor aqueous solubility, necessitating structural tweaks (e.g., adding polar groups) .

Advanced: How do researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .

- Silencing/Rescue Experiments : Knock down the target (siRNA) and assess loss of compound efficacy; reintroduce wild-type/mutant targets to validate specificity .

- SPR/BLI : Measure binding kinetics (K, k/k) in real-time using surface plasmon resonance or bio-layer interferometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.